4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate
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Overview
Description
4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate is a complex organic compound with a molecular formula of C25H22N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylhydrazine with 2-aminobenzoic acid derivatives, followed by cyclization to form the pyrazolo[1,5-c][1,3]benzoxazine core. The final step involves esterification with 4-methylbenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- **7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone
- **9-Chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](phenyl)methanone
Uniqueness
4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate is unique due to its specific substitution pattern and the presence of both pyrazolo and benzoxazine rings.
Properties
Molecular Formula |
C31H26N2O3 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
[4-[2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C31H26N2O3/c1-20-7-11-22(12-8-20)27-19-28-26-5-3-4-6-29(26)36-30(33(28)32-27)23-15-17-25(18-16-23)35-31(34)24-13-9-21(2)10-14-24/h3-18,28,30H,19H2,1-2H3 |
InChI Key |
ZHCWKUBSAVXAFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)OC(=O)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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